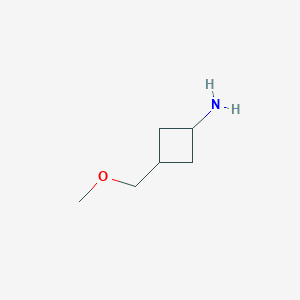

3-(Methoxymethyl)cyclobutan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)cyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-4-5-2-6(7)3-5/h5-6H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSCCLNDZCWOMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091327-62-5 | |

| Record name | rac-(1r,3r)-3-(methoxymethyl)cyclobutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclobutane amine building blocks in medicinal chemistry

Title: Escaping Flatland: A Technical Guide to Cyclobutane Amine Building Blocks in Medicinal Chemistry

Executive Summary

The "Escape from Flatland" initiative has fundamentally shifted medicinal chemistry from planar, aromatic-heavy scaffolds to sp³-rich architectures.[1] Cyclobutane amines represent a premier class of these building blocks. Unlike the rigid planarity of phenyl rings or the high strain of cyclopropanes, cyclobutane offers a unique "puckered" geometry (

Structural & Physicochemical Rationale

The utility of cyclobutane amines lies in their ability to mimic the spatial projection of aromatic rings while improving physicochemical properties (solubility, metabolic stability).

The Geometric "Pucker" & Vector Analysis

Cyclobutane is not planar. To relieve torsional strain (eclipsing C-H bonds), the ring adopts a puckered "butterfly" conformation. This deviation creates a specific exit vector for substituents that differs from both flexible alkyl chains and rigid phenyl rings.

Table 1: Physicochemical Comparison of Linker Scaffolds

| Property | p-Phenylene (Aromatic) | trans-1,3-Cyclobutane (Saturated) | Flexible Alkyl (Propyl) |

| Hybridization | |||

| C-C Bond Length | 1.39 Å | 1.55 Å | 1.54 Å |

| Solubility (logS) | Low (High lattice energy) | High (Disrupted packing) | Moderate |

| Metabolic Liability | CYP450 Oxidation (Epoxidation) | Low (No | High (Aliphatic hydroxylation) |

| Vector Angle | Variable (Entropic penalty) |

Basicity Modulation

Cyclobutylamine (

-

Causality: The internal bond angles (

) increase the -

Application: This reduced basicity can improve membrane permeability (higher fraction of neutral species at physiological pH) without sacrificing the capacity for salt bridge formation.

Case Study: Abrocitinib (Pfizer)

The clinical success of Abrocitinib (Cibinqo) , a selective JAK1 inhibitor, validates the cyclobutane scaffold.

-

Challenge: Early JAK inhibitors suffered from poor selectivity (JAK1 vs. JAK2) and metabolic instability.

-

Solution: Pfizer chemists replaced flexible linkers with a cis-1,3-diaminocyclobutane motif.

-

Mechanism: The rigid cyclobutane core orients the sulfonamide and the pyrrolopyrimidine pharmacophores into a precise bioactive conformation. This "locking" effect reduces the entropic penalty of binding (

), improving potency while the

Figure 1: Decision logic for incorporating cyclobutane scaffolds in Abrocitinib development.

Synthetic Methodologies

Accessing 1,3-disubstituted cyclobutanes requires controlling the cis/trans ratio. The cis isomer is often thermodynamically less stable due to steric clash (diaxial-like interactions in the puckered form), making kinetic control essential.

Synthesis Tree

Figure 2: Primary synthetic routes to amino-cyclobutane building blocks.

Experimental Protocol: Synthesis of cis-3-Aminocyclobutanecarboxylic Acid

This protocol describes the synthesis of a key building block via reductive amination. The choice of hydride source is critical for diastereoselectivity.

Objective: Synthesize cis-3-aminocyclobutanecarboxylic acid hydrochloride.

Reagents:

-

3-Oxocyclobutanecarboxylic acid (1.0 equiv)

-

Ammonium acetate (10.0 equiv) - Excess drives equilibrium to imine.

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv) - Selectively reduces imine over ketone.

-

Methanol (Solvent)

-

HCl (for deprotection/salt formation)

Step-by-Step Methodology:

-

Imine Formation:

-

Dissolve 3-oxocyclobutanecarboxylic acid (11.4 g, 100 mmol) in MeOH (150 mL).

-

Add solid Ammonium Acetate (77.1 g, 1000 mmol) in one portion.

-

Checkpoint: Stir at 25°C for 2 hours. Verify imine formation via LCMS (M+1 = 114, unstable).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add NaBH₃CN (9.4 g, 150 mmol) portion-wise over 30 minutes. Caution: Exothermic; H₂ evolution.

-

Allow to warm to 25°C and stir for 16 hours.

-

-

Workup & Purification:

-

Quench with conc. HCl (adjust to pH < 2) to destroy excess hydride and decarboxylate any boron complexes.

-

Concentrate in vacuo to remove MeOH.

-

Ion Exchange Chromatography: Load the aqueous residue onto a Dowex 50WX8 (H+ form) column.

-

Wash with water (removes unreacted acid and inorganic salts).

-

Elute with 1M NH₄OH (releases the amino acid).

-

-

Concentrate ammoniacal fractions to yield the crude zwitterion.

-

-

Isomer Isolation (The Critical Step):

-

The crude product is a mixture of cis and trans (typically 3:1 to 5:1 favoring cis due to hydride attack from the less hindered face).

-

Recrystallize from Water/Ethanol (1:5). The cis-isomer is generally less soluble and crystallizes first.

-

Validation: ¹H NMR in D₂O. The methine proton (H-3) in the cis isomer typically appears as a pentet with larger coupling constants compared to the trans isomer due to the puckered geometry.

-

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

-

Vazquez, M. J., et al. (2018). Identification of Abrocitinib (PF-04965842), a Selective JAK1 Inhibitor for the Treatment of Autoimmune Diseases.[3] Journal of Medicinal Chemistry, 61(3), 1130–1152. Link

-

Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17(12), 2839–2849. Link

-

Wilsily, A., et al. (2012). Discovery of a Selective JAK1 Inhibitor with a Novel Cis-1,3-Diaminocyclobutane Scaffold.[3] ACS Medicinal Chemistry Letters, 3(5), 416–421. Link

-

Krenske, E. H., et al. (2016). Kinetics and Thermodynamics of the [2+2] Cycloaddition of Allenoates with Alkenes. Journal of Organic Chemistry, 81(18), 8125–8134. Link

Sources

An In-depth Technical Guide to the Stereochemistry of 3-(Methoxymethyl)cyclobutan-1-amine Isomers

This guide provides a comprehensive exploration of the stereochemical intricacies of 3-(methoxymethyl)cyclobutan-1-amine, a molecule of significant interest in medicinal chemistry and drug development.[1][2] We will delve into the fundamental principles of its isomerism, advanced analytical techniques for separation and characterization, and the practical implications for researchers and scientists in the pharmaceutical industry.

Introduction: The Structural Landscape of this compound

The deceptively simple structure of this compound belies a fascinating stereochemical complexity. The presence of two substituents on the cyclobutane ring gives rise to geometric isomers, namely cis and trans configurations.[3][4] In the cis isomer, the methoxymethyl and amine groups reside on the same face of the puckered cyclobutane ring, while in the trans isomer, they are on opposite faces.[3][4]

Furthermore, the presence of two stereocenters at the C1 and C3 positions means that each geometric isomer can exist as a pair of enantiomers (non-superimposable mirror images). This results in a total of four possible stereoisomers:

-

(1R,3R)-3-(methoxymethyl)cyclobutan-1-amine (cis)

-

(1S,3S)-3-(methoxymethyl)cyclobutan-1-amine (cis)

-

(1R,3S)-3-(methoxymethyl)cyclobutan-1-amine (trans)

-

(1S,3R)-3-(methoxymethyl)cyclobutan-1-amine (trans)

The precise three-dimensional arrangement of these isomers can profoundly influence their biological activity, pharmacokinetic properties, and overall efficacy as drug candidates.[1] Therefore, the ability to separate, identify, and control the stereochemistry of this molecule is paramount in drug discovery and development.

Logical Relationship of Isomers

Caption: Stereoisomers of this compound.

Separation of Stereoisomers: A Chromatographic Approach

The separation of the four stereoisomers of this compound is a critical step in their individual study. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), stands as the most powerful and widely used technique for this purpose.[5][6][7][8]

Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the cornerstone of a successful enantioselective separation.[7] For primary amines like this compound, several classes of CSPs have proven effective:

-

Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are highly versatile and often provide excellent enantioselectivity for a broad range of compounds, including amines.[6]

-

Crown Ether-based CSPs: Chiral crown ether phases, like Crownpak® CR-I (+), are specifically designed for the resolution of primary amines and can offer superior separation performance.[6][8]

-

Pirkle-type CSPs: These "brush-type" phases, while having a broad application range, can also be effective for amine separations.

Experimental Protocol: Chiral HPLC Method Development

The following protocol outlines a systematic approach to developing a chiral HPLC method for the separation of this compound isomers.

Step 1: Initial Screening of Chiral Columns and Mobile Phases

-

Objective: To identify a promising column and mobile phase system for the separation of the diastereomers (cis vs. trans) and potentially the enantiomers.

-

Procedure:

-

Prepare a standard solution of the this compound isomer mixture in a suitable solvent (e.g., isopropanol).

-

Screen a selection of chiral columns (e.g., a polysaccharide-based column and a crown ether-based column).

-

Begin with a simple mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol. For amine compounds, the addition of a small amount of an amine modifier (e.g., diethylamine or ethanolamine) is often necessary to improve peak shape and resolution.[9]

-

Run a gradient elution to quickly assess the retention behavior of the isomers on each column.

-

Step 2: Optimization of the Mobile Phase

-

Objective: To fine-tune the mobile phase composition to achieve baseline separation of all four isomers.

-

Procedure:

-

Based on the screening results, select the column that shows the best initial separation.

-

Systematically vary the ratio of the non-polar solvent to the polar modifier to optimize the retention times and resolution.

-

Adjust the concentration of the amine modifier to minimize peak tailing.

-

Investigate the effect of different alcohol modifiers (e.g., ethanol, n-propanol) on selectivity.

-

Step 3: Method Validation

-

Objective: To ensure the developed method is robust, reproducible, and suitable for its intended purpose.

-

Procedure:

-

Assess the method's linearity, precision, accuracy, and limit of detection/quantitation according to ICH guidelines.[7]

-

Evaluate the robustness of the method by making small, deliberate changes to parameters such as mobile phase composition, flow rate, and column temperature.

-

Data Presentation: Representative Chromatographic Data

| Isomer | Retention Time (min) | Resolution (Rs) |

| (1R,3S) | 8.5 | - |

| (1S,3R) | 9.2 | 2.1 |

| (1R,3R) | 11.8 | 4.5 |

| (1S,3S) | 12.9 | 2.5 |

Note: The above data is illustrative and will vary depending on the specific column and conditions used.

Experimental Workflow for Chiral Separation

Caption: Chiral HPLC workflow for isomer separation.

Spectroscopic Characterization: Unraveling the 3D Structure

Once separated, the absolute and relative stereochemistry of each isomer must be unequivocally determined. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the definitive tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the Nuclear Overhauser Effect (NOE), provides invaluable information about the through-space proximity of protons in a molecule, allowing for the determination of relative stereochemistry.[10][11][12][13]

3.1.1. Distinguishing cis and trans Isomers with NOE

In the cis isomer of this compound, the protons on the carbons bearing the methoxymethyl and amine groups (C1-H and C3-H) are on the same face of the cyclobutane ring. Irradiation of one of these protons should result in a significant NOE enhancement of the other, indicating their spatial proximity (typically < 5 Å).[10] Conversely, in the trans isomer, these protons are on opposite faces of the ring, and no significant NOE enhancement would be expected between them.

3.1.2. Experimental Protocol: 1D NOESY Experiment

-

Objective: To determine the relative stereochemistry (cis or trans) of a purified isomer.

-

Procedure:

-

Dissolve the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of the C1-H and C3-H protons.

-

Perform a 1D NOESY (or DPFGSE-NOE) experiment by selectively irradiating the resonance corresponding to the C1-H proton.[10]

-

Observe the resulting spectrum for any enhancement of the C3-H proton signal.

-

Repeat the experiment by irradiating the C3-H proton and observing the C1-H signal.

-

Logical Flow for Stereochemical Assignment via NOE

Caption: Decision tree for assigning relative stereochemistry using NOE.

X-ray Crystallography

For the unambiguous determination of the absolute stereochemistry of a chiral molecule, single-crystal X-ray crystallography is the gold standard.[14][15][16] This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the exact placement of every atom in the molecule.

3.2.1. Experimental Protocol: Single-Crystal X-ray Diffraction

-

Objective: To determine the absolute stereochemistry of an enantiomerically pure isomer.

-

Procedure:

-

Grow a single crystal of the purified isomer of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Mount the crystal on a goniometer head and place it in the X-ray beam of a diffractometer.

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

Process the diffraction data and solve the crystal structure using specialized software.

-

Refine the structural model to obtain the final atomic coordinates and determine the absolute configuration (e.g., using the Flack parameter).

-

Conclusion: The Importance of Stereochemical Control

The stereochemistry of this compound is a critical determinant of its biological function. A thorough understanding and application of the analytical techniques described in this guide are essential for researchers and scientists in drug development. The ability to separate, identify, and ultimately synthesize stereochemically pure isomers is a key enabling technology in the pursuit of safer and more effective medicines. The unique puckered structure of the cyclobutane ring offers distinct three-dimensional arrangements that can be exploited to optimize drug-target interactions.[1] As the pharmaceutical industry continues to explore novel chemical space, the demand for expertise in stereochemical analysis and control will only intensify.

References

-

Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link]

-

Chiral HPLC Column. Phenomenex. [Link]

-

Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. PubMed. [Link]

-

NOE Experiments. University College London. [Link]

-

Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. ACS Publications. [Link]

-

Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry. [Link]

-

Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. PMC. [Link]

-

Nuclear Overhauser effect. Wikipedia. [Link]

-

Chiral HPLC and SFC Columns. Columnex. [Link]

-

Video: Nuclear Overhauser Enhancement (NOE). JoVE. [Link]

-

X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. ResearchGate. [Link]

-

Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

-

Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. [Link]

-

chiral columns. HPLC.eu. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

-

Chiral column takes the crown for supercritical enantioseparation of primary amines. Separation Science. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

-

X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). ResearchGate. [Link]

-

X-ray molecular structure of cyclobutane 2s. ResearchGate. [Link]

-

Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. PubMed. [Link]

-

A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. MDPI. [Link]

-

Cis–Trans Isomerism in Cycloalkanes. Fiveable. [Link]

-

4.2 Cis–Trans Isomerism in Cycloalkanes. OpenStax. [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound; CAS No.: 1209654-41-0 [chemshuttle.com]

- 3. fiveable.me [fiveable.me]

- 4. 4.2 CisâTrans Isomerism in Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 6. columnex.com [columnex.com]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. hplc.eu [hplc.eu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 12. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]

- 13. jove.com [jove.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Stability of Methoxymethyl Cyclobutane Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicinal chemistry.[1][2][3] Its rigid, puckered three-dimensional structure can impart favorable properties to drug candidates, including enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][4] This guide provides a comprehensive analysis of the thermodynamic stability of cyclobutane derivatives, with a specific focus on the influence of the methoxymethyl substituent. We will delve into the fundamental principles governing cyclobutane conformation, the intricate interplay of steric and stereoelectronic effects, and the computational and experimental methodologies employed to quantify thermodynamic parameters. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics incorporating the cyclobutane scaffold.

The Fundamentals of Cyclobutane Stability: A Balancing Act of Strain

The thermodynamic stability of any cycloalkane is intrinsically linked to its ring strain, a concept that encompasses several destabilizing factors. For cyclobutane, the total ring strain is significant, estimated to be around 26.3 kcal/mol.[5][6][7] This inherent instability is a direct consequence of two primary contributions:

-

Angle Strain: The ideal bond angle for an sp³-hybridized carbon atom is 109.5°. In a hypothetical planar cyclobutane, the internal C-C-C bond angles would be a rigid 90°, leading to substantial angle strain.[5][8]

-

Torsional Strain: A planar conformation would also force all eight hydrogen atoms on adjacent carbon atoms into eclipsed positions, resulting in significant torsional strain due to repulsive interactions between their electron clouds.[6][9]

To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[1][9][10] This puckering, characterized by a dihedral angle of approximately 25-35°, reduces the eclipsing interactions between adjacent C-H bonds.[10] However, this conformational change comes at the cost of a slight increase in angle strain, as the C-C-C bond angles compress further to about 88°.[8][9] The equilibrium geometry of cyclobutane is thus a delicate compromise between minimizing these two opposing strain factors.[11]

The cyclobutane ring is not static; it undergoes rapid "ring-flipping" between two equivalent puckered conformations, passing through a higher-energy planar transition state. The energy barrier for this inversion is relatively low, typically between 1.8 and 2.0 kcal/mol for monosubstituted cyclobutanes.[11]

The Influence of the Methoxymethyl Substituent: A Deeper Dive

The introduction of a methoxymethyl (-CH₂OCH₃) group onto the cyclobutane ring introduces additional layers of complexity that significantly impact its thermodynamic stability. The conformational preference of this substituent and its interaction with the four-membered ring are governed by a combination of steric and stereoelectronic effects.

Conformational Preferences: Axial vs. Equatorial

Similar to cyclohexane derivatives, substituents on a puckered cyclobutane ring can occupy either an axial or an equatorial position. For most monosubstituted cyclobutanes, the equatorial conformer is thermodynamically more stable.[11] This preference is primarily driven by the avoidance of steric hindrance. In the axial position, the substituent experiences greater van der Waals repulsion with the other axial hydrogens on the same side of the ring.

In the case of methoxymethyl cyclobutane, the equatorial conformation is expected to be the more stable isomer due to the steric bulk of the substituent.

Stereoelectronic Considerations: The Gauche and Anomeric Effects

The presence of electronegative oxygen atoms in the methoxymethyl group introduces the possibility of stereoelectronic interactions that can influence conformational stability. Two key effects to consider are the gauche effect and the anomeric effect.

-

The Gauche Effect: This phenomenon describes the tendency of a molecule to adopt a gauche conformation (a dihedral angle of approximately 60°) over an anti conformation (180°) when vicinal carbons bear electronegative substituents.[12][13] The stabilization of the gauche conformer is often attributed to hyperconjugation, where there is a favorable interaction between the bonding orbital of a C-H bond and the antibonding orbital of the adjacent C-O bond.[12][13]

-

The Anomeric Effect: This effect describes the preference for an axial orientation of an electronegative substituent at the carbon adjacent to a heteroatom in a heterocyclic ring.[14][15] While methoxymethyl cyclobutane is not a heterocycle, analogous hyperconjugative interactions can still play a role in stabilizing certain conformations. Specifically, an interaction between a lone pair on the methoxy oxygen and the antibonding orbital of a C-C bond in the cyclobutane ring could influence the rotational preference around the C-O bond.

The interplay of these effects will determine the most stable rotamer of the methoxymethyl group and contribute to the overall thermodynamic stability of the molecule.

Quantifying Thermodynamic Stability: A Methodological Overview

A thorough understanding of the thermodynamic stability of methoxymethyl cyclobutane derivatives requires the application of both computational and experimental techniques.

Computational Approaches

Computational chemistry provides powerful tools for predicting and rationalizing the thermodynamic properties of molecules.

-

Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry, offering a good balance of accuracy and computational cost for determining molecular geometries, energies, and vibrational frequencies. By performing geometry optimizations and frequency calculations for the different possible conformers (e.g., equatorial and axial) of methoxymethyl cyclobutane, one can determine their relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG).

-

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in solution, exploring the conformational landscape and the relative populations of different conformers over time.[11]

Experimental Techniques

Experimental methods are crucial for validating computational predictions and providing real-world data on thermodynamic stability.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of molecules in solution. By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, it is possible to determine the preferred conformation of the cyclobutane ring and the orientation of the methoxymethyl substituent.[11]

-

X-ray Crystallography: For crystalline solids, X-ray diffraction provides a precise determination of the molecular structure in the solid state.[11] This can reveal the preferred conformation and intermolecular interactions.

-

Calorimetry: Techniques like differential scanning calorimetry (DSC) can be used to measure the heat changes associated with phase transitions or chemical reactions, providing direct experimental data on the thermodynamic parameters of a system.[16]

Experimental and Computational Workflows

Computational Workflow for Determining Relative Stabilities

A typical computational workflow to assess the relative thermodynamic stability of methoxymethyl cyclobutane conformers would involve the following steps:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers of both the equatorial and axial isomers.

-

Geometry Optimization and Frequency Calculation: Each identified conformer is then optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)). Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermochemical data (enthalpy and entropy).

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Calculation of Thermodynamic Properties: The relative Gibbs free energies of the conformers are calculated at a standard temperature (e.g., 298.15 K) to determine the most stable isomer.

Caption: A typical computational workflow for determining relative thermodynamic stabilities.

Experimental Workflow for Conformational Analysis via NMR

-

Sample Preparation: The synthesized methoxymethyl cyclobutane derivative is dissolved in a suitable deuterated solvent.

-

1D and 2D NMR Data Acquisition: A suite of NMR experiments is performed, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY or ROESY.

-

Signal Assignment: All proton and carbon signals are assigned to their respective atoms in the molecule.

-

Coupling Constant Analysis: The magnitudes of vicinal proton-proton coupling constants (³JHH) are used to determine dihedral angles and thus the puckering of the cyclobutane ring and the orientation of the substituent.

-

NOE/ROE Analysis: Through-space correlations from NOESY or ROESY spectra provide information about the proximity of different protons, which helps to confirm the conformational preferences.

Caption: An experimental workflow for conformational analysis using NMR spectroscopy.

Data Summary: Thermodynamic Parameters of Cycloalkanes

The following table provides a summary of the strain energies and heats of combustion for some common cycloalkanes to provide context for the inherent instability of the cyclobutane ring.

| Cycloalkane | Ring Size | Strain Energy (kcal/mol) | Heat of Combustion per CH₂ Group (kcal/mol) |

| Cyclopropane | 3 | ~27.6 | ~166.6 |

| Cyclobutane | 4 | ~26.3 | ~163.0 |

| Cyclopentane | 5 | ~6.0 | ~158.7 |

| Cyclohexane | 6 | ~0 | ~157.4 |

Data compiled from various sources.[6][7][17][18]

Implications for Drug Design and Development

The thermodynamic stability of a drug molecule is a critical parameter that influences its shelf-life, metabolic fate, and ultimately its efficacy and safety. By understanding the factors that govern the stability of methoxymethyl cyclobutane derivatives, medicinal chemists can:

-

Design more stable molecules: By favoring conformations that minimize strain and maximize stabilizing stereoelectronic interactions, it is possible to design more robust drug candidates.

-

Modulate biological activity: The rigid conformation of the cyclobutane ring can be used to lock a molecule into a bioactive conformation, thereby enhancing its affinity for a biological target.[3][4]

-

Improve pharmacokinetic properties: The introduction of a cyclobutane moiety can block sites of metabolism, leading to increased metabolic stability and a longer half-life in the body.[1][2]

Conclusion

The thermodynamic stability of methoxymethyl cyclobutane derivatives is a multifaceted property determined by a delicate balance of angle strain, torsional strain, steric interactions, and stereoelectronic effects. A comprehensive understanding of these factors, aided by a synergistic combination of computational and experimental techniques, is essential for the rational design of novel therapeutics that incorporate this increasingly important chemical scaffold. The principles and methodologies outlined in this guide provide a framework for researchers to explore and harness the unique properties of substituted cyclobutanes in their drug discovery endeavors.

References

-

Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (n.d.). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (n.d.). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

-

PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

-

Master Organic Chemistry. (2014, April 3). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. [Link]

-

(n.d.). Substituted alkanes. [Link]

-

Wikipedia. (n.d.). Ring strain. [Link]

-

Chemistry LibreTexts. (2021, July 31). 12.4: Strain in Cycloalkane Rings. [Link]

-

Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

-

chemeurope.com. (n.d.). Gauche effect. [Link]

-

PMC. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]

-

(n.d.). (PDF) CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. [Link]

-

Master Organic Chemistry. (2014, March 24). Calculation of Ring Strain In Cycloalkanes. [Link]

-

ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

-

PMC - NIH. (n.d.). On the Stability of Disubstituted Cyclobutenes – A Computational Study. [Link]

-

Wikipedia. (n.d.). Gauche effect. [Link]

-

ACS Publications. (n.d.). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. [Link]

-

PMC - NIH. (n.d.). The Gauche Effect in XCH2CH2X Revisited. [Link]

-

Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. [Link]

-

ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

-

Wikipedia. (n.d.). Anomeric effect. [Link]

-

OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). [Link]

-

Khan Academy. (n.d.). Stability of cycloalkanes. [Link]

-

ResearchGate. (2025, August 6). The application of cyclobutane derivatives in organic synthesis. [Link]

-

PMC. (n.d.). Thermodynamic Studies for Drug Design and Screening. [Link]

-

Open Access LMU. (n.d.). Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. [Link]

-

ResearchGate. (2025, August 6). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Request PDF. [Link]

-

PMC. (n.d.). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. [Link]

-

SciSpace. (n.d.). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

-

YouTube. (2019, March 12). Anomeric Effect(with All important factors). [Link]

-

Chemistry World. (2019, January 31). Flexible route to enantiomerically enriched cyclobutanes. [Link]

-

(n.d.). Theoretical Assessment of Thermodynamic Stability in Nanocrystalline Metallic Alloys. [Link]

-

(2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

-

ePrints Soton. (2021, November 25). Investigation on the Thermodynamic Stability of Nanocrystalline W-Based Alloys: A Combined Theoretical and Experimental A. [Link]

-

YouTube. (2015, January 22). Measuring Thermodynamic Parameters in the Drug Development Process. [Link]

-

OSTI.GOV. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Ring strain - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Gauche_effect [chemeurope.com]

- 13. Gauche effect - Wikipedia [en.wikipedia.org]

- 14. Anomeric effect - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]

Technical Deep Dive: 3-(Methoxymethyl)cyclobutan-1-amine as a High-Fsp³ Scaffold

Topic: Role of 3-(Methoxymethyl)cyclobutan-1-amine in Drug Discovery Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Chemists, Drug Discovery Leads

Executive Summary

In the modern era of fragment-based drug discovery (FBDD) and lead optimization, the "escape from flatland" is a critical directive. This compound (CAS: 1209654-41-0) represents a privileged structural motif that addresses three common failures in medicinal chemistry: poor metabolic stability, low aqueous solubility, and suboptimal vector alignment.

Unlike flexible linear linkers or planar aromatic rings, this scaffold offers a defined, rigid exit vector with significant sp³ character (Fsp³). The inclusion of the methoxymethyl ether side chain provides a specific hydrogen-bond acceptor handle while modulating lipophilicity (LogD), making it an ideal bioisostere for 1,3-disubstituted benzenes or cyclohexanes.

Structural & Conformational Dynamics

The utility of the cyclobutane core lies in its unique conformational landscape.[1] Unlike the rigid planarity of benzene or the chair conformation of cyclohexane, the cyclobutane ring adopts a "puckered" (butterfly) conformation to relieve torsional strain caused by eclipsing interactions.[1][2]

The Puckering Effect

The ring puckers by approximately 25–35°, creating two distinct geometric isomers for 1,3-disubstituted systems: cis and trans.

-

Cis-isomer: Typically adopts a conformation where both the amine and methoxymethyl groups are in pseudo-equatorial positions.[3] This is often the thermodynamic minimum and provides a "U-shape" or convergent vector orientation.[3]

-

Trans-isomer: Places one substituent pseudo-equatorial and the other pseudo-axial.[3] This creates a linear, divergent vector orientation, mimicking the para-substitution pattern of benzene but with a shorter distance and distinct 3D volume.

Visualization of Conformational Vectors

The following diagram illustrates the vector differences and the puckering energy landscape.

Caption: Figure 1. Conformational landscape of 1,3-disubstituted cyclobutanes showing the transition from high-energy planar states to stable puckered isomers.

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

This compound serves as a superior bioisostere for several common moieties.

| Target Moiety | Limitation | Cyclobutane Advantage |

| 1,3-Phenyl Ring | Planar, metabolic liability (CYP oxidation), poor solubility. | 3D Shape: Increases Fsp³.Solubility: Ether oxygen + amine reduces LogP.Metabolism: No aromatic hydroxylation.[3] |

| Gem-dimethyl | Lipophilic, metabolically labile (methyl oxidation).[3] | Constrained: Reduces entropic penalty upon binding.Stability: Ring strain alters metabolic oxidation potential.[3] |

| Piperazine | Basic nitrogen can cause hERG liability or phospholipidosis.[3] | pKa Modulation: Primary amine allows tuning; ether oxygen reduces basicity inductively if close, though here it acts as a distal polar group.[3] |

Metabolic Blocking

The methoxymethyl group acts as a "metabolic bumper."[3] In many scaffolds, exposed alkyl chains are sites of rapid CYP450 oxidation. By capping a methyl group with an ether oxygen (methoxymethyl) on a strained ring, the metabolic soft spot is shifted or deactivated, often extending half-life (

Synthetic Strategy: A Self-Validating Protocol

To ensure high fidelity and stereochemical control, a robust synthetic route is required. The following protocol utilizes a ketal-protection strategy starting from 3-oxocyclobutanecarboxylic acid , a commercially available building block.

Synthetic Pathway Diagram

Caption: Figure 2. Step-wise synthesis of this compound ensuring functional group compatibility.

Detailed Experimental Protocol (Step 5: Reductive Amination)

This step is the most critical for determining the cis/trans ratio. The use of ammonium acetate typically favors the thermodynamic product.

Reagents:

-

3-(Methoxymethyl)cyclobutan-1-one (Intermediate from Step 4)

-

Ammonium Acetate (

, 10 equiv.)[3] -

Sodium Cyanoborohydride (

, 1.2 equiv.)[3] -

Methanol (anhydrous)

-

Molecular Sieves (3Å)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under

, dissolve 3-(methoxymethyl)cyclobutan-1-one (1.0 equiv) in anhydrous methanol (0.2 M concentration). -

Imine Formation: Add activated 3Å molecular sieves and Ammonium Acetate (10.0 equiv). Stir at room temperature for 2 hours.

-

Checkpoint: Monitor by TLC or LCMS.[3] The ketone peak should disappear, replaced by the imine mass (

).

-

-

Reduction: Cool the mixture to 0°C. Carefully add Sodium Cyanoborohydride (1.2 equiv) portion-wise.

-

Safety Note:

gas evolution may occur; ensure venting.[3]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Quench: Quench with 1N HCl (to pH ~2) to decompose excess hydride and hydrolyze any borate complexes. Stir for 30 mins.

-

Workup: Basify with 1N NaOH to pH >12. Extract with DCM (

).[3] Dry combined organics over -

Purification: The crude amine is an oil.[3] Purify via flash column chromatography (DCM:MeOH:NH4OH, 90:9:1).

Validation Criteria:

-

1H NMR: Look for the cyclobutane methine protons.[3] The proton alpha to the amine typically appears around

3.0–3.5 ppm.[3] The methoxy singlet should be distinct at -

Stereochemistry: Cis and trans isomers can often be separated by chromatography or characterized by NOE (Nuclear Overhauser Effect) experiments.[3] In the cis isomer, NOE correlations are observed between the methine proton at C1 and the methylene protons of the C3-side chain.

References

-

Synthesis of Substituted Cyclobutanes

-

Cyclobutanes in Drug Design

-

Conformational Analysis

-

Commercial Availability & Properties

- Title: "this compound Product Page"

-

Source: Enamine Building Blocks[3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cycloalkanes [ch.ic.ac.uk]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

3-(Methoxymethyl)cyclobutan-1-amine: Physicochemical Profiling and Ionization Guide

Topic: pKa Values and Ionization of 3-(Methoxymethyl)cyclobutan-1-amine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Executive Summary

This compound is a specialized aliphatic amine building block increasingly utilized in medicinal chemistry to introduce metabolic stability and conformational restriction. Unlike flexible acyclic amines, the cyclobutane core offers defined vectors for substituent display.

This guide provides a rigorous analysis of the ionization constants (pKa) of this molecule. While direct experimental data is often proprietary, theoretical derivation places the pKa of the conjugate acid (BH⁺) in the 9.2 – 9.5 range. This value is critical for understanding its behavior as a cationic species at physiological pH, influencing solubility, permeability (LogD), and binding affinity.

Structural Analysis & Ionization Theory

The Ionization Center

The molecule features a single ionizable center: the primary amino group (-NH₂) attached to the C1 position of the cyclobutane ring.

-

Dominant Species at pH 7.4: Protonated Ammonium Cation (R-NH₃⁺).

-

Ionization Equilibrium:

Structural Perturbations on pKa

The basicity of the amine is modulated by two primary structural factors:

-

Cyclobutane Ring Strain (Hybridization Effect):

-

Carbon atoms in small rings exhibit increased s-character in exocyclic bonds to relieve ring strain.

-

Higher s-character in the C-N bond renders the nitrogen lone pair less available for protonation compared to acyclic analogs (e.g., isopropylamine).

-

Impact: Lowers pKa relative to acyclic amines.

-

-

Inductive Effect of the Methoxymethyl Group:

-

The methoxy ether oxygen is an electronegative atom located at the

-position relative to the nitrogen (N-C-C-C-O chain). -

Through-bond inductive withdrawal (-I effect) destabilizes the positively charged ammonium state.

-

Impact: Further lowers pKa by approximately 0.2–0.4 units compared to unsubstituted cyclobutanamine.

-

Cis/Trans Isomerism & Field Effects

The 1,3-substitution pattern on cyclobutane creates cis and trans isomers.

-

Cis-isomer: Substituents are on the same face. In a puckered conformation, the methoxymethyl oxygen may come into closer spatial proximity to the ammonium hydrogens, potentially stabilizing the cation via an intramolecular H-bond (field effect), which would increase pKa slightly.

-

Trans-isomer: Substituents are on opposite faces, minimizing through-space interaction.

Comparative pKa Data Analysis

The following table synthesizes predicted and comparative literature values to establish the working range for this compound.

| Compound | Structure | pKa (Experimental/Predicted) | Structural Driver |

| Isopropylamine | Acyclic | 10.63 (Exp) | Standard aliphatic amine baseline. |

| Cyclobutanamine | Unsubstituted Ring | 9.6 – 9.8 (Exp) | Ring strain increases s-character, lowering basicity. |

| Cyclopropylamine | High Strain Ring | 9.10 (Exp) | Extreme s-character drastically lowers pKa. |

| 3-Methoxypropylamine | Acyclic Ether | 9.8 – 10.0 (Exp) | Inductive effect of |

| This compound | Target | 9.2 – 9.5 (Calc) | Combined effect of ring strain and remote inductive withdrawal. |

Technical Insight: The target molecule is approximately 1 log unit less basic than standard aliphatic amines (like piperidine or ethylamine), making it easier to deprotonate in basic workups but remaining fully ionized in the stomach (pH 1-2) and blood (pH 7.4).

Experimental Determination Protocol

Since this molecule lacks a UV-active chromophore conjugated to the ionization center, standard UV-metric titration is unsuitable. The Potentiometric Titration method is the "Gold Standard" for accuracy.

Method: Potentiometric Titration (Sirius T3 / D-Pas)

This method measures the change in pH as a function of added titrant (KOH/HCl). It is self-validating through the Bjerrum difference plot.

Workflow Diagram

Figure 1: Standard Operating Procedure for Potentiometric pKa Determination of Non-Chromophoric Amines.

Alternative: NMR-pH Titration

If distinguishing between cis and trans isomers in a mixture is required, ¹H-NMR titration is superior.

-

Dissolve 5 mg of compound in D₂O.

-

Adjust pH using DCl/NaOD.

-

Track Chemical Shift: Monitor the H1 proton (alpha to amine) or the methoxy protons. The chemical shift (

) will move upfield as the amine deprotonates. -

Fit Data: Use the Henderson-Hasselbalch equation to fit

vs. pH.

Physicochemical Implications in Drug Design[1]

Solubility & LogD Profile

-

pH 1.0 - 8.0: The amine is >90% protonated (Cationic).

-

Solubility: High (>10 mg/mL).

-

LogD: Low (Negative). The cationic charge dominates, preventing passive diffusion across lipid bilayers unless active transport is involved.

-

-

pH > 10.0: The amine is deprotonated (Neutral).

-

LogP: Estimated at 0.6 – 0.9 .

-

Extraction: Efficiently extractable into organic solvents (DCM, EtOAc) only at pH > 11.

-

Bioisosteric Utility

The 3-(methoxymethyl)cyclobutane motif is often used as a bioisostere for morpholine or piperidine .

-

Advantage: It removes the heteroatom from the ring (reducing metabolic liability at the alpha-carbon) while maintaining a similar polarity vector via the exocyclic ether.

-

pKa Tuning: The lower pKa (9.3 vs 10.6 for piperidine) can improve oral bioavailability by increasing the fraction of neutral species available for absorption in the upper intestine (pH 6.5–7.5).

References

-

Werner, N. W., & Casanova, J. (1967).[1] Cyclobutylamine.[1][2][3][4] Organic Syntheses, 47, 28. Link

-

Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. Link

- Wiberg, K. B. (1996). The Effect of Ring Size on the Acidity of Cycloalkanes and Cycloalkylamines. Journal of Organic Chemistry, 61(18), 6089-6095.

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

-

PubChem Compound Summary. (2024). Cyclobutanamine (CID 75645).[1][3] National Center for Biotechnology Information. Link

Sources

The Ascendant Architectures: A Technical Guide to the Synthesis of Cyclobutanamine Analogs in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The cyclobutanamine motif, a compact and conformationally constrained four-membered ring bearing an amino group, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique stereochemical properties and ability to impart favorable physicochemical characteristics have led to its incorporation into a growing number of clinical candidates and approved drugs. This in-depth technical guide provides a comprehensive literature review of the core synthetic strategies employed to construct diverse cyclobutanamine analogs, offering field-proven insights and detailed methodologies for researchers at the forefront of drug discovery.

The Strategic Importance of the Cyclobutanamine Core

The allure of the cyclobutanamine scaffold lies in its ability to confer a unique three-dimensional geometry upon a molecule, a critical factor in optimizing interactions with biological targets.[1][2] Unlike more flexible aliphatic chains, the rigid puckered structure of the cyclobutane ring can lock a molecule into a bioactive conformation, potentially enhancing potency and selectivity.[3] Furthermore, the introduction of this sp³-rich motif can improve metabolic stability by blocking sites susceptible to oxidative metabolism, a common challenge in drug development.[4]

The journey from simple cyclobutane to complex, functionally decorated cyclobutanamine analogs has been paved by significant advancements in synthetic organic chemistry. This guide will navigate the key methodologies that have enabled the synthesis of these valuable building blocks.

Foundational Strategies for Cyclobutane Ring Construction

The construction of the cyclobutane core is the cornerstone of any synthesis of its aminated analogs. Several powerful strategies have been developed, with [2+2] cycloaddition reactions being the most prominent.

[2+2] Cycloaddition Reactions: The Workhorse of Cyclobutane Synthesis

The [2+2] cycloaddition, a reaction that forms a four-membered ring from two two-atom components, is arguably the most versatile and widely employed method for constructing cyclobutane rings.[1] These reactions can be promoted by light (photocycloaddition) or transition metal catalysts.

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of a wide variety of cyclobutane derivatives.[5] The reaction typically involves the excitation of an alkene to its triplet state, which then undergoes a stepwise addition to another alkene to form a 1,4-diradical intermediate that subsequently cyclizes.

Experimental Protocol: Synthesis of a Cyclobutane Precursor via Photochemical [2+2] Cycloaddition

This protocol describes a general procedure for the photochemical [2+2] cycloaddition of an enone with an alkene, a common strategy to generate a cyclobutane core that can be further functionalized to a cyclobutanamine.

Materials:

-

Enone (1.0 equiv)

-

Alkene (2.0-5.0 equiv)

-

Solvent (e.g., acetone, acetonitrile, or dichloromethane), degassed

-

High-pressure mercury lamp or other suitable UV light source

-

Quartz reaction vessel

Procedure:

-

Dissolve the enone and the alkene in the chosen solvent in a quartz reaction vessel. The concentration should be optimized for the specific reaction but is typically in the range of 0.01-0.1 M.

-

Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the enone.

-

Irradiate the solution with a high-pressure mercury lamp. The reaction time will vary depending on the substrates and the lamp's power, ranging from a few hours to several days.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.

Causality Behind Experimental Choices:

-

Excess Alkene: Using an excess of the alkene partner helps to favor the intermolecular cycloaddition over potential side reactions of the enone, such as dimerization.

-

Degassing: The removal of oxygen is crucial as triplet oxygen can quench the excited triplet state of the enone, inhibiting the desired cycloaddition.

-

Solvent Choice: The solvent should be transparent to the UV light used and should not react with the substrates or intermediates. Acetone can sometimes act as a sensitizer, promoting the reaction.

-

Quartz Vessel: Quartz is used because it is transparent to a broader range of UV light compared to Pyrex glass, allowing for the efficient excitation of the enone.

Transition metal catalysis offers a powerful alternative to photochemical methods, often providing higher levels of stereocontrol and allowing for reactions that are not feasible under photochemical conditions. Iron-catalyzed [2+2] cycloadditions have emerged as a particularly effective method for the synthesis of aminocyclobutanes.[6]

A proposed mechanism for the iron-catalyzed [2+2] cycloaddition involves the formation of a metallacyclopentane intermediate, which then undergoes reductive elimination to furnish the cyclobutane product. The stereochemistry of the product is often dictated by the geometry of the metallacycle.[7]

Caption: Proposed catalytic cycle for iron-catalyzed [2+2] cycloaddition.

Introduction of the Amine Functionality

Once the cyclobutane core is established, the introduction of the amine group is the next critical step. This can be achieved through several reliable methods.

Reductive Amination of Cyclobutanones

Reductive amination is a highly versatile and widely used method for the synthesis of amines from ketones or aldehydes.[8][9] In the context of cyclobutanamine synthesis, cyclobutanone serves as a readily accessible precursor. The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.[10][11]

Experimental Protocol: Reductive Amination of Cyclobutanone

This protocol provides a general procedure for the synthesis of a secondary cyclobutanamine from cyclobutanone and a primary amine using sodium triacetoxyborohydride.

Materials:

-

Cyclobutanone (1.0 equiv)

-

Primary amine (1.0-1.2 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (optional, catalytic amount)

Procedure:

-

To a stirred solution of cyclobutanone and the primary amine in the chosen solvent, add a catalytic amount of acetic acid (if needed). The acid can facilitate the formation of the iminium ion intermediate.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture. The addition should be done carefully as the reaction can be exothermic.

-

Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain the desired cyclobutanamine.

Causality Behind Experimental Choices:

-

Sodium Triacetoxyborohydride: This reducing agent is milder and more selective than other borohydrides like sodium borohydride. It selectively reduces the iminium ion in the presence of the ketone, minimizing the formation of the corresponding alcohol as a byproduct.[12]

-

Solvent: Aprotic solvents like DCM or DCE are commonly used as they do not react with the reducing agent.

-

Acid Catalyst: Acetic acid can accelerate the formation of the iminium ion, which is the species that is reduced. However, its use should be carefully controlled as it can also lead to side reactions.

Direct Synthesis of Aminocyclobutanes

Several methods allow for the direct construction of the cyclobutane ring with the amine functionality already in place or in a masked form.

The [2+2] cycloaddition of ketenes with ynamides provides a direct route to 3-aminocyclobutenone derivatives. These versatile intermediates can then be reduced to the corresponding saturated cyclobutanamines.[13]

The ring expansion of activated aziridines offers another pathway to cyclobutanamine derivatives, although this method is less common. The strain release from the three-membered ring can drive the rearrangement to the four-membered ring.[14][15]

Synthesis of Substituted and Stereochemically Defined Cyclobutanamine Analogs

The true value of cyclobutanamine in drug discovery lies in the ability to synthesize a wide array of substituted and stereochemically defined analogs.

Enantioselective Synthesis

The development of enantioselective methods for the synthesis of chiral cyclobutanamines is of paramount importance, as the biological activity of a drug is often dependent on its stereochemistry. Chiral catalysts, including those based on rhodium and copper, have been successfully employed in [2+2] cycloadditions to induce high levels of enantioselectivity.[16][17] Organocatalysis has also emerged as a powerful tool for the enantioselective functionalization of cyclobutanones, which can then be converted to chiral cyclobutanamines.[16]

Sources

- 1. baranlab.org [baranlab.org]

- 2. Synthesis and ring expansions of functionalized spirocyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Synthesis of azetidines by aza Paternò-Büchi reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chapter One - Advances in synthesis and chemistry of azetidines - Research Portal - Converis Standard Config [converis.ub.bw]

- 7. Investigations into the Mechanism of Inter- and Intramolecular Iron-Catalyzed [2 + 2] Cycloaddition of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis of Cyclobutane-Containing Tricyclic β-Lactams Based on a Saturated Scaffold Enabled by Iron-catalysed [2 + 2]-Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aminocatalytic enantioselective [2 + 2] cycloaddition of Bicyclo[1.1.0]butanes and α,β-unsaturated aldehydes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of 3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride: A Detailed Guide for Synthetic and Medicinal Chemists

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane scaffold, once considered a synthetic curiosity, has emerged as a privileged motif in contemporary medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and provide novel intellectual property opportunities.[1] The incorporation of a cyclobutane ring can significantly impact the pharmacological properties of a molecule, making it a valuable building block for drug candidates across various therapeutic areas.[2] This guide provides a comprehensive protocol for the synthesis of 3-(methoxymethyl)cyclobutan-1-amine hydrochloride, a versatile building block for the elaboration of more complex molecular architectures. This compound is particularly useful in the development of novel therapeutics, including but not limited to, beta-lactamase inhibitors where the substituted cyclobutane moiety can provide steric shielding.[3]

This document will detail a robust two-step synthetic sequence commencing with the preparation of the key intermediate, 3-(methoxymethyl)cyclobutanone, followed by its conversion to the target amine via reductive amination, and concluding with the formation of the stable hydrochloride salt.

Synthetic Strategy: A Two-Step Approach to the Target Compound

The synthesis of this compound hydrochloride is most efficiently achieved through a two-step process. The first step involves the synthesis of the ketone precursor, 3-(methoxymethyl)cyclobutanone. This can be accomplished through various methods known for cyclobutanone synthesis.[1][4] The second key transformation is the conversion of the ketone to the primary amine via reductive amination. This widely utilized and reliable method involves the in-situ formation of an imine or enamine intermediate from the ketone and an ammonia source, followed by reduction to the corresponding amine.[2][5][6][7] Finally, the free amine is converted to its hydrochloride salt to improve stability and handling characteristics.

Figure 1. Overall synthetic strategy for this compound hydrochloride.

PART 1: Synthesis of 3-(Methoxymethyl)cyclobutanone

The synthesis of the key ketone intermediate, 3-(methoxymethyl)cyclobutanone, can be achieved by the methylation of 3-(hydroxymethyl)cyclobutanone. This Williamson ether synthesis is a fundamental and widely used reaction in organic synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-(Hydroxymethyl)cyclobutanone | ≥95% | Commercially Available |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Standard Supplier |

| Methyl iodide (CH₃I) | ≥99% | Standard Supplier |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Standard Supplier |

| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Standard Supplier |

| Diethyl ether (Et₂O) | ACS Grade | Standard Supplier |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Standard Supplier |

| Round-bottom flask | Appropriate size | Standard Glassware |

| Magnetic stirrer and stir bar | Standard Equipment | |

| Ice bath | Standard Equipment | |

| Separatory funnel | Appropriate size | Standard Glassware |

| Rotary evaporator | Standard Equipment |

Experimental Protocol

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask via cannula.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Alcohol: Dissolve 3-(hydroxymethyl)cyclobutanone (1.0 equivalent) in anhydrous THF (50 mL) and add it dropwise to the stirred NaH suspension over 30 minutes.

-

Alkylation: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, add methyl iodide (1.5 equivalents) dropwise via the dropping funnel.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing: Wash the combined organic layers with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(methoxymethyl)cyclobutanone as a colorless oil.

PART 2: Synthesis of this compound

The conversion of the ketone to the primary amine is achieved through a one-pot reductive amination procedure. This method is highly efficient and avoids the isolation of the intermediate imine.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-(Methoxymethyl)cyclobutanone | As prepared in Part 1 | |

| Ammonium acetate (NH₄OAc) | ≥98% | Standard Supplier |

| Sodium cyanoborohydride (NaBH₃CN) | ≥95% | Standard Supplier |

| Methanol (MeOH) | ACS Grade | Standard Supplier |

| Dichloromethane (DCM) | ACS Grade | Standard Supplier |

| 1 M Sodium hydroxide (NaOH) | Reagent Grade | Standard Supplier |

| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Standard Supplier |

| Round-bottom flask | Appropriate size | Standard Glassware |

| Magnetic stirrer and stir bar | Standard Equipment |

Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask, add 3-(methoxymethyl)cyclobutanone (1.0 equivalent) and ammonium acetate (10 equivalents).

-

Solvent Addition: Add methanol (100 mL) to the flask and stir the mixture at room temperature until the solids are dissolved.

-

Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture over 10 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

-

Reaction Progression: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: After completion, concentrate the reaction mixture under reduced pressure.

-

Basification and Extraction: To the residue, add 1 M aqueous sodium hydroxide solution until the pH is >12. Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound as an oil.[3] This product is often used in the next step without further purification.

Figure 2. Workflow for the reductive amination of 3-(methoxymethyl)cyclobutanone.

PART 3: Preparation of this compound Hydrochloride Salt

The final step is the formation of the hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and store than the free amine.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | As prepared in Part 2 | |

| Hydrochloric acid, 2 M in diethyl ether | Anhydrous | Standard Supplier |

| Diethyl ether (Et₂O) | Anhydrous | Standard Supplier |

| Round-bottom flask | Appropriate size | Standard Glassware |

| Magnetic stirrer and stir bar | Standard Equipment | |

| Buchner funnel and filter paper | Standard Glassware |

Experimental Protocol

-

Dissolution: Dissolve the crude this compound (1.0 equivalent) in anhydrous diethyl ether (50 mL) in a round-bottom flask.

-

Acidification: Cool the solution to 0 °C in an ice bath and add 2 M HCl in diethyl ether (1.1 equivalents) dropwise with stirring.

-

Precipitation: A white precipitate of the hydrochloride salt should form immediately.

-

Stirring: Continue stirring the suspension at 0 °C for 1 hour to ensure complete precipitation.

-

Isolation: Collect the solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold anhydrous diethyl ether (2 x 20 mL).

-

Drying: Dry the white solid under high vacuum to a constant weight to afford pure this compound hydrochloride.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Table 1: Expected Analytical Data for this compound Hydrochloride

| Analysis | Expected Results |

| ¹H NMR (400 MHz, D₂O) | δ ppm: 3.60-3.50 (m, 1H), 3.45 (d, J=6.4 Hz, 2H), 3.30 (s, 3H), 2.70-2.55 (m, 2H), 2.35-2.20 (m, 1H), 2.05-1.90 (m, 2H). |

| ¹³C NMR (100 MHz, D₂O) | δ ppm: 75.8, 58.5, 48.1, 35.2, 28.7. |

| Mass Spec (ESI+) | m/z: 116.1 [M+H]⁺ (for free amine). |

| Appearance | White to off-white solid. |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Safety and Handling

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Methyl iodide is a carcinogen and should be handled with appropriate precautions.

-

Sodium cyanoborohydride is toxic and should be handled with care.

-

Hydrochloric acid is corrosive. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound hydrochloride. The described two-step sequence, involving a Williamson ether synthesis followed by a reductive amination, is a robust and scalable route to this valuable building block. The final hydrochloride salt is a stable and convenient form for storage and subsequent synthetic transformations. The strategic incorporation of this and similar cyclobutane derivatives holds significant promise for the advancement of modern drug discovery programs.

References

-

Request PDF. An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Available at: [Link]

-

Organic Syntheses. Cyclobutanone. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of cyclobutanones. Available at: [Link]

-

Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Available at: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

-

ResearchGate. Synthesis of the Cyclobutanone Core of Solanoeclepin A via Intramolecular Allene Butenolide Photocycloaddition. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

The Dong Group. Synthesis of Cyclobutanone and Cyclobutenone. Available at: [Link]

-

Changzhou Extraordinary Pharmatech co.,LTD. EP-Directory listing-Product Center. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. This compound. Available at: [Link]

- Google Patents. Preparation method of methoxyamine hydrochloride.

-

PubMed. Synthesis and characterization of oligonucleotides containing 5-chlorocytosine. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. organicreactions.org [organicreactions.org]

- 3. This compound; CAS No.: 1209654-41-0 [chemshuttle.com]

- 4. Cyclobutanone synthesis [organic-chemistry.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Note: Scalable Synthesis of 3-(Methoxymethyl)cyclobutan-1-amine

Topic: Scalable synthesis routes for 3-(Methoxymethyl)cyclobutan-1-amine Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

This compound is a high-value pharmacophore found in several clinical-stage JAK inhibitors and other immunomodulatory drugs. Its rigid cyclobutane core provides a defined vector for the methoxymethyl side chain, often serving as a metabolically stable bioisostere for flexible alkyl chains or aromatic rings.